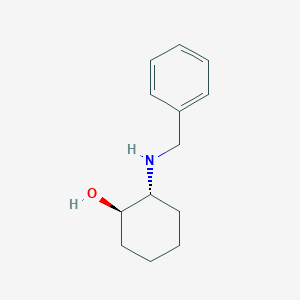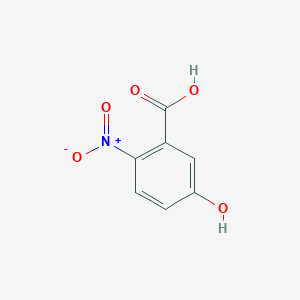
Anthracene-9,10-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-9,10-dithiol (ADT) is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. ADT is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a molecular formula of C14H8S2 and a molecular weight of 240.34 g/mol.
作用機序
The mechanism of action of Anthracene-9,10-dithiol is based on its ability to undergo redox reactions. This compound can be oxidized to form a radical cation or reduced to form a radical anion. These redox reactions can be used to study electron transfer processes in biological systems. In addition, this compound can interact with biomolecules such as proteins and DNA through non-covalent interactions such as π-π stacking and hydrogen bonding.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
実験室実験の利点と制限
Anthracene-9,10-dithiol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of experimental conditions. This compound is also a fluorescent probe that can be used to study the structure and dynamics of biomolecules. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. In addition, this compound can undergo non-specific interactions with biomolecules, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of Anthracene-9,10-dithiol in scientific research. One potential direction is the development of this compound-based fluorescent probes for imaging biological systems. Another potential direction is the use of this compound as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, this compound can be used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires. Further research is needed to explore the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been used as a fluorescent probe, redox-active molecule, and building block for the synthesis of functional materials. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of this compound in scientific research.
合成法
The synthesis of Anthracene-9,10-dithiol involves the reaction of anthracene with sulfur in the presence of a catalyst such as aluminum chloride. The reaction takes place at high temperature and produces this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Anthracene-9,10-dithiol has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for studying the structure and dynamics of biomolecules such as proteins and DNA. This compound has also been used as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, this compound has been used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires.
特性
| 86756-29-8 | |
分子式 |
C14H10S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
anthracene-9,10-dithiol |
InChI |
InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |
InChIキー |
QHWTVIYSEHVEKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




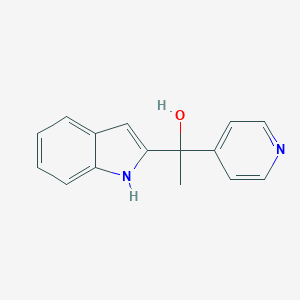
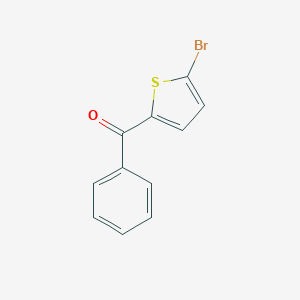
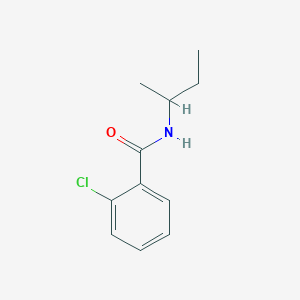

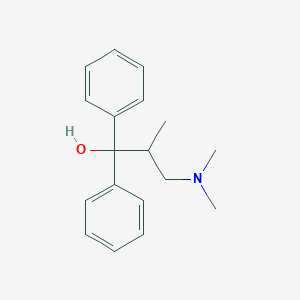
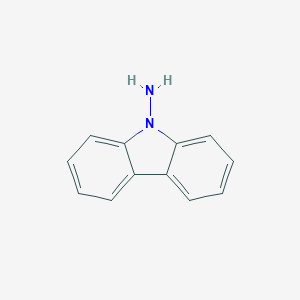
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
